molecular formula C5H8NNaO3S B099656 Acetylcysteine sodium CAS No. 19542-74-6

Acetylcysteine sodium

Cat. No. B099656
CAS RN: 19542-74-6
M. Wt: 185.18 g/mol
InChI Key: KVXPBDQWIXGZEL-WCCKRBBISA-M
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Description

Acetylcysteine, also known as N-acetylcysteine (NAC), is a medication used to treat paracetamol overdose and to loosen thick mucus in individuals with chronic bronchopulmonary disorders like pneumonia and bronchitis . It is also used to help prevent or lessen liver damage caused by an overdose of acetaminophen .


Synthesis Analysis

N-acetylcysteine can be synthesized in a single-batch step instead of using a multi-stage process . This drug is mainly administrated as a mucolytic medication, antioxidant supplement, and an antidote in paracetamol overdose .


Molecular Structure Analysis

N-acetylcysteine is an acetylated analog of the endogenous semi-essential amino acid cysteine . Cysteine serves as a precursor for synthesis of a remarkable array of molecules, one of which is the thiol-containing tripeptide glutathione (GSH) .


Chemical Reactions Analysis

N-acetylcysteine has been found to have good and promising antibacterial/antibiofilm efficacy . It has been shown to be as efficacious as the comparators (chlorhexidine, sodium hypochlorite, calcium hydroxide), or even showed higher efficacy .


Physical And Chemical Properties Analysis

A flavored oral formulation of acetylcysteine 86.5 mg/mL was stable for at least 35 days when stored at room temperature and in the refrigerator in amber plastic bottles . The stability of a flavored solution of acetylcysteine stored at room temperature or under refrigeration for up to 35 days in amber plastic prescription bottles were studied .

Scientific Research Applications

Antioxidant Properties

NAC is renowned for its potent antioxidant capabilities. As a precursor to L-cysteine, NAC plays a crucial role in the biosynthesis of glutathione, a major antioxidant in the body. This aspect is particularly significant as it directly scavenges free radicals, especially oxygen radicals. These properties make NAC a subject of interest in research aimed at treating disorders arising from the generation of free oxygen radicals​​.

Research in Rare Diseases

NAC's application extends to the study and potential treatment of rare diseases. Its diverse mechanisms, including oxidant scavenging and antioxidant signaling, are of interest in this field. Although NAC has been in use for a long time, systematic exploration of its pharmacokinetics and pharmacodynamics in rare diseases is still ongoing. This ongoing research encompasses its safety profile, drug interactions, and the study of its efficacy across various doses. Additionally, the study of NAC's structural derivatives is also a significant area of exploration, highlighting its potential for repurposing in the treatment of rare diseases​​.

Safety And Hazards

N-acetylcysteine is generally safe with no serious adverse effects reported. The most common adverse effects are nausea and diarrhea, particularly when very high doses are given, and headache and allergic reactions are sometimes reported .

properties

IUPAC Name

sodium;(2R)-2-acetamido-3-sulfanylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3S.Na/c1-3(7)6-4(2-10)5(8)9;/h4,10H,2H2,1H3,(H,6,7)(H,8,9);/q;+1/p-1/t4-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVXPBDQWIXGZEL-WCCKRBBISA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CS)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CS)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8NNaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

616-91-1 (Parent)
Record name Acetylcysteine sodium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019542746
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetylcysteine sodium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063664540
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

185.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetylcysteine sodium

CAS RN

19542-74-6, 63664-54-0
Record name Acetylcysteine sodium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019542746
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetylcysteine sodium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063664540
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium N-acetyl-L-cysteinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.206
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ACETYLCYSTEINE SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NRD80R06FB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
442
Citations
K Dobashi, I Singh, JK Orak, K Asayama… - Molecular and cellular …, 2002 - Springer
Renal ischemia is of clinical interest because of its role in renal failure and also renal graft rejection. To evaluate the effect of the combination of N-acetylcysteine (NAC), a potent …
Number of citations: 72 link.springer.com
P Mahawongkajit, A Kanlerd - Surgical endoscopy, 2021 - Springer
Objectives Early cancer detection is crucial in improving the patients’ quality of life and upper gastrointestinal endoscopy (EGD) plays a key role in this detection. Many clearing …
Number of citations: 10 link.springer.com
SS Yalçın, A Bilgili, İ Onbaşılar… - Human & …, 2008 - journals.sagepub.com
Acetaminophen (AAP) is a commonly used analgesic and antipyretic drug; however, when used in high doses, it causes fulminant hepatic necrosis in both humans and experimental …
Number of citations: 15 journals.sagepub.com
PJ Bonasia, WK McVicar, B Williams, S Ong - Respiratory care, 2008 - rc.rcjournal.com
… ipratropium bromide, cromolyn sodium, acetylcysteine sodium, and budesonide. METHODS… ), cromolyn sodium (20 mg/2 mL), acetylcysteine sodium (1,000 mg/5 mL), or budesonide (…
Number of citations: 8 rc.rcjournal.com
CI Murat, CFN Turhan, C Cenk, B Murat… - Российский …, 2014 - cyberleninka.ru
The purpose of this study was to compare three prophylactic regimens, sodium-bicarbonate based hydration, sodium-bicarbonate + N-acetylcysteine (NAC), and sodium-bicarbonate + …
Number of citations: 3 cyberleninka.ru
A Hoshino, S Enomoto, H Kawahito, H Kurata… - Journal of …, 2007 - europepmc.org
Objectives Contrast-induced nephropathy (CIN) after coronary angiography is a serious complication with an unfavorable prognosis. If CIN is persistent in the chronic phase, the …
Number of citations: 4 europepmc.org
WK McVicar, P Bonasia, S Ong - Journal of Allergy and Clinical …, 2007 - jacionline.org
METHODS: Admixtures were prepared from XOPENEX®(levalbuterol HCl) Inhalation Solution concentrate (1.25 mg/0.5 mL) and solutions of either Pulmicort Respules®(budesonide …
Number of citations: 1 www.jacionline.org
G Yagci, H Gul, A Simsek, V Buyukdogan… - Journal of …, 2004 - Springer
Background Acute pancreatitis (AP) is a complex disease associated with significant complications and a high rate of mortality. Although several mechanisms are put forward, oxidative …
Number of citations: 75 link.springer.com
RM Subramaniam, C Suarez-Cuervo… - Annals of internal …, 2016 - acpjournals.org
Background: N-acetylcysteine, sodium bicarbonate, statins, and ascorbic acid have been studied for reducing contrast-induced nephropathy (CIN). Purpose: To evaluate the …
Number of citations: 204 www.acpjournals.org
P Thayssen, JF Lassen, SE Jensen… - Circulation …, 2014 - Am Heart Assoc
Background— Contrast-induced nephropathy (CIN) is a serious condition in patients with ST-segment–elevation myocardial infarction treated with primary percutaneous coronary …
Number of citations: 61 www.ahajournals.org

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